

2,3,6-Trichloropyridine CAS number 6515-09-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3,6-Trichloropyridine**

Cat. No.: **B3415642**

[Get Quote](#)

An In-depth Technical Guide to **2,3,6-Trichloropyridine** (CAS: 6515-09-9)

Abstract

This guide provides a comprehensive technical overview of **2,3,6-Trichloropyridine**, a pivotal chlorinated heterocyclic compound identified by CAS number 6515-09-9. As a versatile chemical intermediate, its significance is firmly established in the synthesis of high-value molecules within the agrochemical and pharmaceutical sectors.^{[1][2]} This document delineates its physicochemical properties, explores various synthesis methodologies with mechanistic insights, discusses its chemical reactivity, and details its primary applications. Furthermore, it provides essential safety, handling, and storage protocols tailored for researchers, scientists, and drug development professionals. The content synthesizes technical data with practical, field-proven insights to serve as an essential resource for laboratory and industrial applications.

Introduction and Chemical Identity

2,3,6-Trichloropyridine is a chlorinated derivative of pyridine where three hydrogen atoms have been substituted by chlorine atoms at the 2, 3, and 6 positions of the pyridine ring.^[3] This substitution pattern, particularly the presence of chlorine atoms at the electronically significant ortho (2,6) positions relative to the ring nitrogen, imparts unique reactivity that makes it a valuable precursor in complex organic synthesis.^[2] Its primary utility lies in serving as a foundational scaffold for constructing more complex molecules, including a range of herbicides, insecticides, fungicides, and active pharmaceutical ingredients (APIs).^{[1][3]}

The electron-withdrawing nature of both the nitrogen heteroatom and the three chlorine atoms renders the pyridine ring electron-deficient, making it susceptible to nucleophilic aromatic

substitution reactions.[\[2\]](#) This reactivity is the cornerstone of its application in creating diverse functionalized pyridine derivatives.

Caption: Chemical structure of **2,3,6-Trichloropyridine**.

Physicochemical Properties

2,3,6-Trichloropyridine is typically a light yellow to brown crystalline powder or solid at room temperature.[\[1\]](#)[\[3\]](#) Its key physical and chemical properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	6515-09-9	[4]
Molecular Formula	C ₅ H ₂ Cl ₃ N	[4]
Molecular Weight	182.44 g/mol	[4] [5]
Appearance	Light yellow to brown powder/crystal	[1]
Melting Point	64 - 68 °C	[1]
Boiling Point	234 °C	[1]
Solubility	Soluble in methanol and other organic solvents like ethanol and acetone; limited solubility in water.	[3] [6]
pKa	-3.44 (Predicted)	[6]
LogP	3.0418 (Predicted)	[4]
SMILES	C1=C(C=C(Cl)C(Cl)=N1	[4]
InChI Key	GPAKJVMKNDXBHH-UHFFFAOYSA-N	[3] [7]

Synthesis Methodologies

Several synthetic routes to **2,3,6-trichloropyridine** have been developed, each with distinct advantages and limitations. The choice of method often depends on the starting material availability, desired scale, and environmental considerations.

Chlorination of 2,6-Dichloropyridine

A prevalent industrial method involves the direct chlorination of 2,6-dichloropyridine. This reaction is typically catalyzed by a Lewis acid, such as ferric trichloride (FeCl_3), to facilitate the electrophilic substitution of chlorine onto the electron-deficient pyridine ring.[8][9]

- Causality: The Lewis acid catalyst polarizes the Cl-Cl bond, creating a more potent electrophile (Cl^+) that can attack the pyridine ring, which is otherwise deactivated towards electrophilic substitution. The reaction proceeds preferentially at the 3-position.

Protocol: Liquid-Phase Catalytic Chlorination[9]

- Charge Reactor: In a suitable four-neck flask equipped with a mechanical stirrer, thermometer, gas inlet, and reflux condenser, charge 2,6-dichloropyridine (e.g., 1480.0 g) and anhydrous ferric trichloride (e.g., 89.2 g).[9]
- Heat: Heat the reaction mixture to 100-120 °C with thorough mixing.[9]
- Introduce Chlorine: Slowly introduce chlorine gas through the gas inlet tube. Monitor the reaction progress via gas chromatography (GC).
- Reaction Completion: Continue chlorine introduction until the desired conversion is achieved.
- Purification: Upon completion, cool the system to approximately 100 °C and purify the product by vacuum distillation.[9] Collect the fraction boiling at 118-124 °C under reduced pressure to obtain **2,3,6-trichloropyridine**.[9]

This method can achieve high yields (e.g., 94%), but selectivity can be an issue in the later stages, potentially leading to the formation of polychlorinated impurities.[8][9] Gas-phase chlorination over catalysts like attapulgite or activated carbon is an alternative that can be run continuously.[10]

Synthesis from 3-Amino-2,6-dichloropyridine

An alternative laboratory-scale synthesis involves a Sandmeyer-type reaction starting from 3-amino-2,6-dichloropyridine.[11][12] This pathway consists of two key steps: diazotization of the amino group followed by chloro-de-diazoniation.

- Causality: The amino group is a poor leaving group. Converting it into a diazonium salt ($-\text{N}_2^+$) creates an excellent leaving group (N_2 gas), facilitating its replacement by a chlorine atom from a copper(I) chloride catalyst.

[Click to download full resolution via product page](#)

Caption: Diazochlorination pathway to **2,3,6-Trichloropyridine**.

Protocol: Diazochlorination[11]

- Prepare Amine Solution: Add 2,6-dichloro-3-aminopyridine (e.g., 69.2 g) to concentrated hydrochloric acid (e.g., 207 g of 30% HCl).[11]
- Cool: Cool the mixture in an ice-salt bath to below 0 °C.
- Diazotization: Slowly add a solution of sodium nitrite (e.g., 117.2 g of 30% NaNO_2) dropwise, maintaining the temperature below 0 °C. This forms the diazonium salt solution.[11]
- Sandmeyer Reaction: Prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.
- Work-up: After the addition is complete, allow the reaction to warm to room temperature. Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.

Other Synthetic Routes

Other reported methods include:

- From Nicotinamide: A multi-step process involving a Hofmann degradation to 3-aminopyridine, followed by chlorination and a final Sandmeyer reaction.[11]
- From Pyridine: Direct chlorination of pyridine using molecular sieve catalysts in a fixed-bed reactor.[8][13]

Chemical Reactivity and Applications

The reactivity of **2,3,6-trichloropyridine** is dominated by the susceptibility of the C2 and C6 positions to nucleophilic attack.

Nucleophilic Aromatic Substitution (S_nAr)

The chlorine atoms at positions 2 and 6 are significantly more labile than the one at position 3. This is due to the stabilizing effect of the adjacent electron-withdrawing nitrogen atom on the Meisenheimer complex intermediate formed during S_nAr reactions. This selective reactivity allows for the sequential and controlled introduction of various nucleophiles (e.g., amines, alkoxides, thiolates), making it a powerful tool for building molecular diversity.

Selective Dechlorination

The chlorine atoms can be selectively removed via catalytic hydrogenation. For instance, selective dechlorination of **2,3,6-trichloropyridine** over a palladium-on-carbon (Pd/C) catalyst can yield 2,3-dichloropyridine, an important intermediate for novel environmentally-friendly pesticides.[14] The selectivity can be tuned by adjusting reaction conditions and using additives like triethylamine.[14]

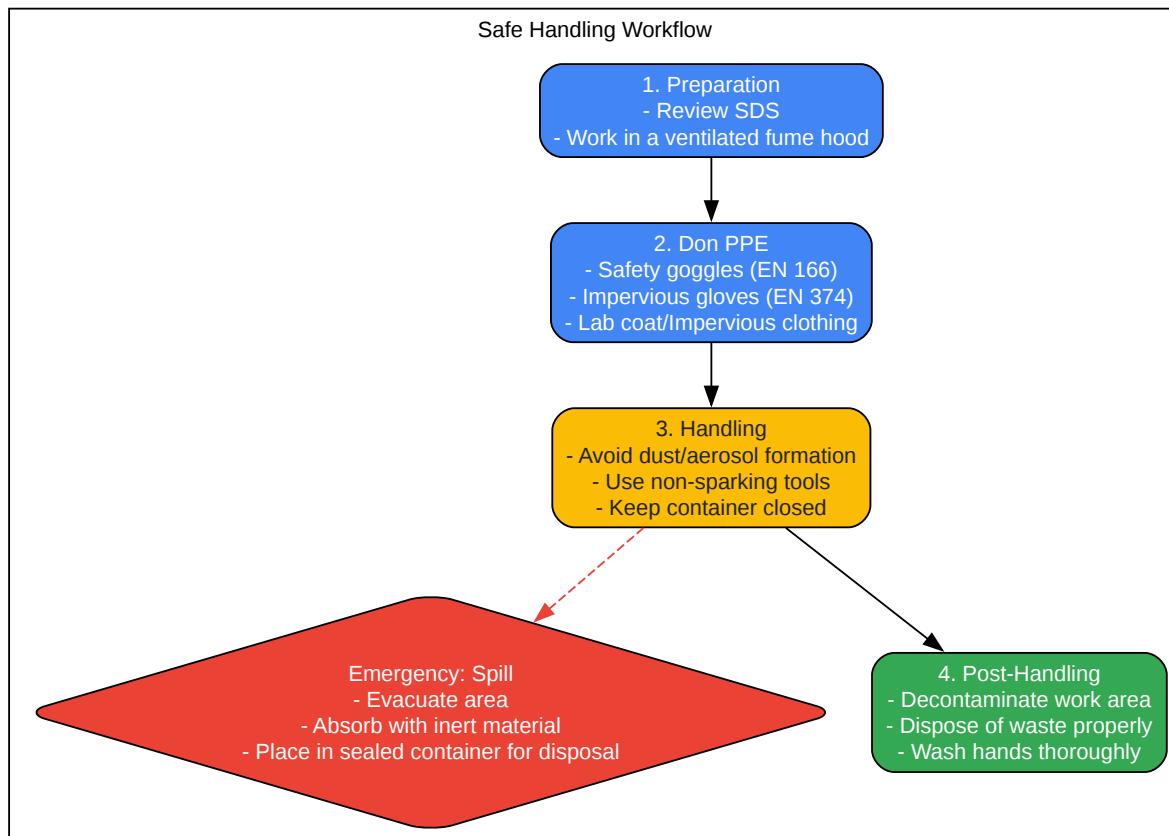
Key Applications

- Agrochemicals: It is a crucial building block in the synthesis of herbicides, insecticides, and plant growth regulators.[1][3][11] The polychlorinated pyridine core is a common feature in many potent agrochemicals.

- Pharmaceuticals: The compound's scaffold is utilized in medicinal chemistry to develop APIs for a range of diseases.[1][2] Its ability to undergo selective functionalization allows for the creation of libraries of compounds for drug discovery screening.
- Chemical Synthesis: It serves as a general intermediate for producing other specialty chemicals and functionalized pyridine derivatives.[3][9][15]

Safety, Handling, and Storage

2,3,6-Trichloropyridine is a hazardous chemical and must be handled with appropriate precautions.[16] It is classified as an irritant and is harmful if swallowed or inhaled.[5][7]


Hazard Identification

Hazard Class	GHS Statement	Pictogram
Skin Irritation	H315: Causes skin irritation	GHS07 (Exclamation Mark)
Eye Irritation	H319: Causes serious eye irritation	GHS07 (Exclamation Mark)
Acute Toxicity (Oral)	H302: Harmful if swallowed	GHS07 (Exclamation Mark)
Acute Toxicity (Dermal)	H312: Harmful in contact with skin	GHS07 (Exclamation Mark)
Respiratory Irritation	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)

Sources:[5][7][17]

Safe Handling Protocol

Adherence to a strict safety workflow is mandatory when handling this compound.

[Click to download full resolution via product page](#)

Caption: Standard workflow for safely handling **2,3,6-Trichloropyridine**.

First Aid Measures:[16][17][18]

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][17]

- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[16][18]
- Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[16][17]

Storage and Disposal

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[16][18] Keep the container tightly closed.[16] Recommended storage temperature is often between 2-8 °C for long-term stability.[1]
- Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[18] Do not let the product enter drains or the environment.[16][19] Contaminated packaging should be disposed of as unused product.[18]

Conclusion

2,3,6-Trichloropyridine (CAS 6515-09-9) is a cornerstone intermediate in modern synthetic chemistry. Its well-defined reactivity, particularly the differential lability of its chlorine substituents, provides a robust platform for the synthesis of a wide range of functionalized pyridines. This versatility has cemented its role in the development of essential products for the agrochemical and pharmaceutical industries. A thorough understanding of its synthesis, reactivity, and stringent safety protocols is paramount for any researcher or organization aiming to leverage its synthetic potential effectively and responsibly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,3,6-Trichloropyridine | 6515-09-9 | Benchchem [benchchem.com]
- 3. CAS 6515-09-9: 2,3,6-Trichloropyridine | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. 2,3,6-Trichloropyridine | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2,3,6-Trichloropyridine | 6515-09-9 [sigmaaldrich.com]
- 8. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]
- 9. 2,3,6-TRICHLOROPYRIDINE | 6515-09-9 [chemicalbook.com]
- 10. EP0239904A2 - Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase - Google Patents [patents.google.com]
- 11. Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 12. 2,3,6-Trichloropyridine | 29154-14-1 | Benchchem [benchchem.com]
- 13. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google Patents [patents.google.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Page loading... [wap.guidechem.com]
- 16. aksci.com [aksci.com]
- 17. echemi.com [echemi.com]
- 18. capotchem.com [capotchem.com]
- 19. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [2,3,6-Trichloropyridine CAS number 6515-09-9]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3415642#2-3-6-trichloropyridine-cas-number-6515-09-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com